molecular formula C22H24ClN3O3 B278641 N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B278641
M. Wt: 413.9 g/mol
InChI Key: OLUVBSAHHAWMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CMMP, is a compound that has gained interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and anti-inflammatory properties. N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to modulate various signaling pathways and enzymes involved in these processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is that it has shown promising results in various therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

For N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide research include further studies on its mechanism of action, optimization of its therapeutic potential, and clinical trials to evaluate its safety and efficacy in humans. Additionally, N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide could be studied in combination with other compounds to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chloro-4-(morpholin-4-yl)aniline with 1-(4-methylphenyl)-1,3-dihydro-2H-pyrrol-2-one in the presence of a coupling agent. The resulting product is then treated with a carboxylic acid to obtain the final compound.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. In cancer research, N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In neurodegenerative diseases, N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its anti-inflammatory properties.

properties

Product Name

N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H24ClN3O3/c1-15-2-5-18(6-3-15)26-14-16(12-21(26)27)22(28)24-17-4-7-20(19(23)13-17)25-8-10-29-11-9-25/h2-7,13,16H,8-12,14H2,1H3,(H,24,28)

InChI Key

OLUVBSAHHAWMJX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl

Origin of Product

United States

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